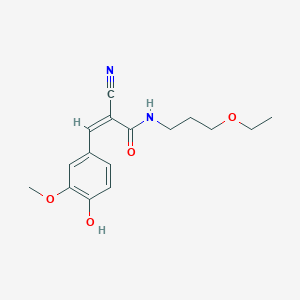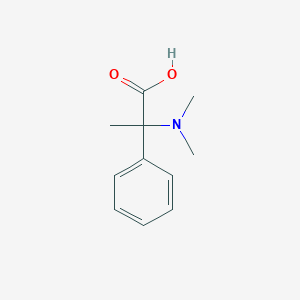![molecular formula C23H17ClFN7O3 B2403310 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1170538-59-6](/img/structure/B2403310.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H17ClFN7O3 and its molecular weight is 493.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.
Mode of Action
This is often achieved through the activation of caspase-3, a key enzyme in the process of programmed cell death, and the suppression of NF-κB and IL-6, which are involved in cell survival and inflammation .
Biochemical Pathways
The compound likely affects biochemical pathways related to cell cycle regulation and apoptosis. The activation of caspase-3 suggests involvement in the intrinsic pathway of apoptosis, while the suppression of NF-κB and IL-6 indicates potential effects on inflammatory response and cell survival pathways .
Pharmacokinetics
The compound’s in vivo anticancer activity suggests it may have favorable bioavailability .
Result of Action
The compound has been shown to exhibit cytotoxicity against tested cancer cell lines, inhibiting cell cycle progression and inducing apoptosis . This results in the death of cancer cells and potentially the reduction of tumor size .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
In terms of cellular effects, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide may influence cell function. It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that this compound may have varying effects over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. Specific studies detailing these effects are currently lacking .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN7O3/c1-13-9-19(27-20(33)12-35-17-7-5-15(25)6-8-17)32(30-13)23-28-21-18(22(34)29-23)11-26-31(21)16-4-2-3-14(24)10-16/h2-11H,12H2,1H3,(H,27,33)(H,28,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSBLJEBVESPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)
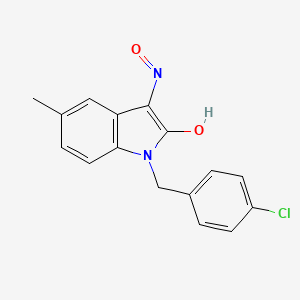
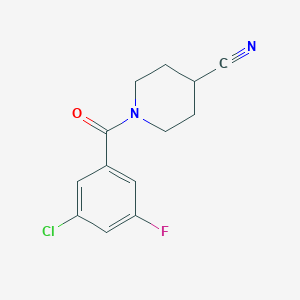
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)
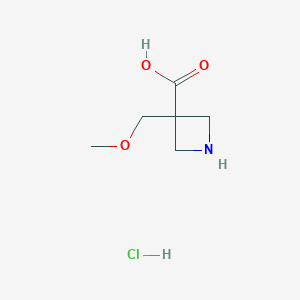
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)
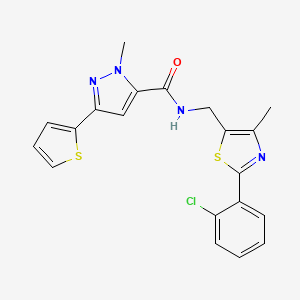
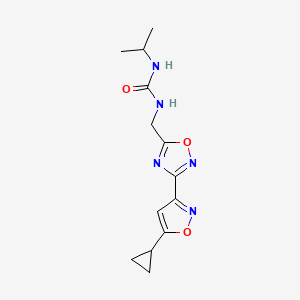
![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)
![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)
